6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . They are nitrogen-containing heterocyclic compounds and are considered as important components of many biologically active products .
Synthesis Analysis
Isoquinoline derivatives can be synthesized using various methods. For example, one method involves the reaction of arynes with substituted 1,2,4-triazines . Another method involves the reaction of 2-arylindoles and boronic acid .Molecular Structure Analysis
Isoquinoline derivatives have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific structure of “6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione” would likely have additional functional groups attached to this base structure.Chemical Reactions Analysis
The chemical reactions involving isoquinoline derivatives can be quite complex and depend on the specific functional groups present in the molecule. For example, some reactions involve copper-catalyzed coupling followed by a deacylation (debenzoylation) step .Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial potential .
Mode of Action
It is known that similar compounds can inhibit the growth of microorganisms, suggesting a potential antimicrobial activity .
Biochemical Pathways
Similar compounds have been found to exhibit a broad range of biological activities, suggesting that multiple pathways could be affected .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that this compound could potentially inhibit the growth of microorganisms .
Future Directions
The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs the development of new strategies . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and improving the safety profile of these compounds.
Properties
IUPAC Name |
6-acetyl-2-phenylbenzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c1-12(22)14-10-11-17-18-15(14)8-5-9-16(18)19(23)21(20(17)24)13-6-3-2-4-7-13/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGFDKXGQGPAJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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